Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate
Overview
Description
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate is a chemical compound with the molecular formula C12H14F3O5P and a molecular weight of 326.21 g/mol . This compound is known for its applications in synthetic organic chemistry, particularly as a fluorinated building block . It is a clear liquid with a specific gravity of 1.36 at 20°C .
Preparation Methods
The synthesis of Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with a suitable phosphonate reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale batch processes with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonic acid: Similar structure but different functional groups.
This compound esters: Variations in ester groups.
These compounds share some properties but differ in their reactivity and applications .
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-[3-(trifluoromethyl)phenoxy]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-4-9(6-11)12(13,14)15/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGWNNJXMYHKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC(=C1)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566796 | |
Record name | Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54094-19-8 | |
Record name | Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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